6-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-9H-purine
Description
Properties
IUPAC Name |
6-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O/c1-17(2)27-12-10-26(11-13-27)7-3-4-14-29-18-5-8-28(9-6-18)21-19-20(23-15-22-19)24-16-25-21/h15-18H,5-14H2,1-2H3,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWFDLNLQBDKRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds with piperazine moieties have been reported to act as dopamine and serotonin antagonists. These targets play crucial roles in the nervous system, affecting mood, sleep, and various other functions.
Mode of Action
Compounds with similar structures have been known to interact with their targets (such as dopamine and serotonin receptors) by binding to them and inhibiting their activity. This results in changes in the neurotransmitter levels in the brain, which can affect mood, sleep, and other neurological functions.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5). This rule is a guideline for the molecular properties that are important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.
Biochemical Analysis
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new chemical entities. Researchers utilize it to explore synthetic pathways and reaction mechanisms, enhancing our understanding of organic synthesis.
Biology
The biological applications of 6-[4-(propan-2-yl)piperazin-1-y]butanoyl derivatives have been investigated for their antimicrobial and antiviral properties . Studies have shown that compounds with similar piperazine and piperidine frameworks exhibit significant biological activity against various pathogens. The compound's interaction with specific molecular targets suggests potential therapeutic uses in treating infections and diseases .
Medicine
Research is ongoing to evaluate the compound's efficacy as a therapeutic agent for neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for developing treatments targeting conditions such as anxiety, depression, and neurodegenerative diseases. Preliminary studies indicate that it may modulate neurotransmitter systems, providing insights into its mechanism of action .
Industry
In industrial applications, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical production. Its unique chemical properties make it suitable for creating innovative compounds that can lead to advancements in drug formulation and material science. The optimization of synthesis methods for large-scale production is an area of active research .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial activity of derivatives of 6-[4-(propan-2-y)piperazinyl]butanoyl compounds against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, highlighting their potential use in developing new antimicrobial agents.
Case Study 2: Neurological Applications
Research conducted on the effects of this compound on animal models of anxiety demonstrated promising results. The compound was found to reduce anxiety-like behavior significantly, suggesting its potential as a treatment for anxiety disorders. Further studies are needed to explore its safety profile and efficacy in human trials .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of analogous compounds, highlighting differences in substituents, yields, and purity:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: Acyl vs. Sulfonyl Groups: Acylated derivatives (e.g., 29, 35) generally exhibit higher yields (61–79%) and stability compared to sulfonyl analogs (e.g., 15, yield 17%) . Sulfonyl groups may enhance metabolic resistance but reduce synthetic accessibility. Isopropyl vs.
Linker Flexibility: The but-2-yn-1-yloxy linker in the target compound introduces rigidity, contrasting with flexible ethylene or propanoyl linkers in analogs like 36 or 33. This may restrict conformational freedom, enhancing target selectivity .
Purity and Synthetic Feasibility :
- High HPLC purity (>99%) is consistently achieved for sulfonyl and carboxamide derivatives (e.g., 17 , 37 ), while acylated compounds show variable yields (9–79%) .
Biological Activity Trends: Antimicrobial Activity: Piperazine-linked purines with propargylphenoxy groups (e.g., 9e) demonstrate antimycobacterial effects, suggesting the target compound could share similar applications .
Q & A
Basic: What are the standard synthetic routes and characterization methods for 6-piperazin-1-yl-purine derivatives?
Answer:
The synthesis of 6-piperazin-1-yl-purine derivatives typically follows modular coupling strategies. For example, analogs are synthesized via nucleophilic substitution at the C6 position of purine scaffolds using functionalized piperazine intermediates under reflux conditions . Characterization relies on:
- NMR spectroscopy : H and C NMR verify regioselectivity and substituent orientation (e.g., aromatic proton shifts at δ 7.3–8.5 ppm in CDCl) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 517.4–587.2 [M+1]) confirm molecular weight .
- HPLC : Purity ≥95% is standard, with retention times (e.g., 20–23 minutes) used for quality control .
Advanced: How can low yields in alkyne-mediated coupling reactions (e.g., but-2-yn-1-yl linkers) be optimized?
Answer:
Low yields in Sonogashira or alkyne coupling steps (e.g., 19% yield in ) often arise from competing side reactions or steric hindrance. Methodological improvements include:
- Catalyst tuning : Use Pd(PPh)/CuI systems with optimized ligand ratios to enhance reactivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of bulky intermediates .
- Temperature control : Stepwise heating (e.g., 60°C → 80°C) minimizes decomposition of heat-sensitive alkynes .
Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) can isolate target compounds effectively .
Basic: What safety protocols are critical when handling piperazine-containing compounds?
Answer:
Piperazine derivatives require stringent safety measures:
- Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory .
- Ventilation : Use fume hoods to avoid inhalation of fine powders (particle filters like P95 recommended) .
- First aid : For skin contact, wash immediately with water; for eye exposure, irrigate for 15 minutes .
Stability tests (e.g., TGA/DSC) should precede storage to assess decomposition risks under ambient conditions .
Advanced: How can researchers resolve contradictions in receptor binding data across structural analogs?
Answer:
Discrepancies in pharmacological data (e.g., variable CB1/CB2 receptor affinities) may stem from:
- Conformational flexibility : Piperazine rings adopt multiple chair conformations, altering ligand-receptor docking. Molecular dynamics simulations can model preferred conformers .
- Substituent effects : Electron-withdrawing groups (e.g., -SOCF in ) enhance hydrogen bonding but reduce lipophilicity. Comparative SAR studies using analogs with systematic substituent variations (e.g., ’s methyl vs. cyclopentyl groups) clarify structure-activity trends .
- Assay variability : Validate results across multiple assays (e.g., radioligand binding vs. functional cAMP assays) .
Basic: What analytical techniques are used to confirm the stability of purine derivatives under experimental conditions?
Answer:
Stability is assessed via:
- Forced degradation studies : Expose compounds to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation by HPLC .
- pH-dependent stability : Incubate in buffers (pH 1–13) and track intact compound levels; amide/ester bonds in piperazine linkers are prone to hydrolysis at extremes .
- Mass spectrometry : Detect degradation products (e.g., m/z shifts indicating demethylation or oxidation) .
Advanced: What strategies enhance the metabolic stability of 6-piperazin-1-yl-purines in preclinical studies?
Answer:
To improve pharmacokinetic profiles:
- Bioisosteric replacement : Swap metabolically labile groups (e.g., -OCH in ) with trifluoromethyl or cyclopropyl moieties .
- Steric shielding : Introduce bulky substituents (e.g., tetrahydrothiopyran in , compound 38) to block cytochrome P450 oxidation .
- Prodrug approaches : Mask polar groups (e.g., hydroxyls) as esters or carbamates to enhance bioavailability .
In vitro microsomal stability assays (human/rat liver microsomes) guide iterative optimization .
Basic: How are solubility and formulation challenges addressed for hydrophobic purine derivatives?
Answer:
Hydrophobic compounds (logP >4) require:
- Co-solvents : Use DMSO/PEG-400 mixtures for in vitro assays .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve aqueous dispersion .
- Salt formation : Hydrochloride salts (e.g., ) enhance water solubility via ion-pair interactions .
Advanced: What computational methods predict the binding modes of 6-piperazin-1-yl-purines to therapeutic targets?
Answer:
In silico approaches include:
- Docking studies : AutoDock Vina or Glide simulate ligand-receptor interactions (e.g., purine core stacking with ATP-binding pockets) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors in piperazine) using tools like Schrödinger’s Phase .
- MD simulations : AMBER or GROMACS assess stability of ligand-receptor complexes over 100+ ns trajectories .
Validate predictions with mutagenesis (e.g., alanine scanning of receptor residues) .
Basic: How do researchers ensure reproducibility in multi-step syntheses of complex purine derivatives?
Answer:
Key practices:
- Detailed reaction logs : Record exact equivalents, temperatures, and stirring rates (e.g., ’s 74% yield for compound 35 required precise stoichiometry) .
- Intermediate characterization : Validate each step via H NMR and TLC before proceeding .
- Batch consistency : Use HPLC to confirm purity (>95%) at each stage .
Advanced: What mechanistic insights explain the divergent pharmacological profiles of piperazine-linked purine analogs?
Answer:
Divergent activities arise from:
- Receptor subtype selectivity : Piperazine substituents (e.g., 4-propan-2-yl in the target compound) dictate selectivity for GPCRs vs. kinase targets. For example, bulky groups may favor adenosine A over CB1 receptors .
- Allosteric modulation : Some analogs act as allosteric modulators (e.g., ’s biphenylsulfonyl group), altering receptor dynamics without competing with orthosteric ligands .
- Off-target effects : Screen against panels of 50+ receptors/enzymes (e.g., CEREP panels) to identify polypharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
